N,N'-p-phenylene-bis-butyramide
Description
N,N'-p-Phenylene-bis-butyramide is a bis-amide compound characterized by a central para-substituted phenylene group flanked by two butyramide moieties. Such compounds are typically synthesized via condensation reactions between diamines and acyl chlorides or activated esters, with applications in polymer chemistry, pharmaceuticals, and materials science.
The para-substitution pattern in this compound likely confers unique steric and electronic properties compared to meta- or ortho-substituted analogs, influencing solubility, thermal stability, and biological activity.
Properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-p-phenylene-bis-butyramide typically involves the reaction of p-phenylenediamine with butyric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
p-Phenylenediamine+Butyric Anhydride→N,N’-p-phenylene-bis-butyramide
Industrial Production Methods: Industrial production of N,N’-p-phenylene-bis-butyramide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N’-p-phenylene-bis-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N,N’-p-phenylene-bis-butyramide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules
Medicine: The compound’s derivatives might be explored for their pharmacological properties. Research into its potential therapeutic applications is ongoing.
Industry: In the industrial sector, N,N’-p-phenylene-bis-butyramide can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of N,N’-p-phenylene-bis-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between N,N'-p-phenylene-bis-butyramide and related compounds, based on the provided evidence:
Structural and Functional Differences
- Substitution Patterns: The para-substituted phenylene in this compound likely enhances symmetry and crystallinity compared to meta-substituted analogs like N,N'-1,3-phenylenebis[3-oxobutyramide] . This symmetry may improve mechanical properties in polymer matrices.
- Biological Activity: N,N'-(4-methyl-m-phenylene)-bis(aziridinecarboxamide) demonstrated superior tumor regression (99% efficacy) compared to triethylene melamine (75.8%) in rodent models . However, its oral bioavailability is poor, requiring 25× higher doses than triethylene melamine.
Synthetic Accessibility :
Thermal and Solubility Profiles
- Thermal Stability :
- Solubility: The 3-oxobutyramide groups in N,N'-1,3-phenylenebis[3-oxobutyramide] increase polarity, improving aqueous solubility relative to non-oxidized butyramides.
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